molecular formula C40H74Ca2N4O21 B10782623 Calcium hopantenate hydrate CAS No. 76567-35-6

Calcium hopantenate hydrate

Cat. No.: B10782623
CAS No.: 76567-35-6
M. Wt: 1027.2 g/mol
InChI Key: NNHRASUFFPCRBJ-MIOUZRKOSA-J
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Description

Calcium hopantenate hydrate (chemical formula: Ca(C₁₀H₁₈NO₅)₂·½H₂O; CAS: 1990-07-4) is a calcium-bound derivative of hopantenic acid, a structural analog of pantothenic acid (vitamin B5). It is primarily used as a nootropic agent and dietary supplement, with purported benefits in cognitive enhancement, neuroprotection, and treatment of neurological disorders such as Alzheimer’s disease, epilepsy, and stroke . The compound is hypothesized to modulate γ-aminobutyric acid (GABA) receptors, enhance acetylcholine synthesis, and stabilize neuronal calcium homeostasis, though its exact mechanism remains incompletely understood .

Properties

CAS No.

76567-35-6

Molecular Formula

C40H74Ca2N4O21

Molecular Weight

1027.2 g/mol

IUPAC Name

dicalcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate;hydrate

InChI

InChI=1S/4C10H19NO5.2Ca.H2O/c4*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;;;/h4*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);;;1H2/q;;;;2*+2;/p-4/t4*8-;;;/m0000.../s1

InChI Key

NNHRASUFFPCRBJ-MIOUZRKOSA-J

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.O.[Ca+2].[Ca+2]

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.O.[Ca+2].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calcium hopantenate hydrate involves the reaction of hopantenic acid with calcium hydroxide in an aqueous medium. The reaction is typically carried out at room temperature, and the product is obtained by crystallization from the solution.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions to ensure high yield and purity. The process involves the precise control of pH, temperature, and concentration of reactants. The final product is obtained through filtration, drying, and crystallization .

Chemical Reactions Analysis

Hydrolysis in Aqueous Solutions

Calcium hopantenate hydrate undergoes hydrolysis in water, releasing hopantenic acid (C₉H₁₇NO₅) and forming calcium hydroxide. This reaction is pH-dependent and influenced by temperature:

Ca(C₉H₁₆NO₅)₂\cdotpH₂O+H₂O2C₉H₁₇NO₅+Ca(OH)₂\text{Ca(C₉H₁₆NO₅)₂·H₂O} + \text{H₂O} \rightarrow 2\,\text{C₉H₁₇NO₅} + \text{Ca(OH)₂}

Key Observations :

  • Hydrolysis is accelerated in acidic or alkaline conditions.

  • The reaction equilibrium shifts toward hopantenic acid formation at elevated temperatures (e.g., >50°C) .

Reaction Conditions Products References
Aqueous medium, 25°CHopantenic acid, Ca(OH)₂
Acidic pH (e.g., HCl addition)Enhanced hydrolysis rate

Acid-Base Reactivity

As a weak acid-base compound, this compound participates in proton-transfer reactions:

Reaction with Strong Acids:

Ca(C₉H₁₆NO₅)₂\cdotpH₂O+2HCl2C₉H₁₇NO₅+CaCl₂+H₂O\text{Ca(C₉H₁₆NO₅)₂·H₂O} + 2\,\text{HCl} \rightarrow 2\,\text{C₉H₁₇NO₅} + \text{CaCl₂} + \text{H₂O}

This reaction replaces calcium ions with protons, yielding hopantenic acid and calcium chloride.

Reaction with Strong Bases:

In alkaline environments (e.g., NaOH), the compound acts as an acid, donating protons to form calcium hydroxide and hopantenate salts.

Enzymatic Interactions

While not a direct chemical reaction, this compound’s metabolite 4'-phosphohopantenate (P-HoPan) inhibits the enzyme phosphopantothenoylcysteine synthetase (PPCS), a key player in coenzyme A biosynthesis .

Mechanism of PPCS Inhibition:

  • ATP-Dependent Activation : PPCS normally activates 4'-phosphopantothenate (P-Pan) via ATP to form P-Pan-AMP.

  • Competitive Inhibition : P-HoPan competitively binds PPCS, blocking P-Pan-AMP formation and subsequent cysteine transfer (Figure 3A in ).

Structural Insights :

  • P-HoPan’s hydroxyl and phosphate groups interact with residues S61, S62, and N258 in human PPCS (hPPCS) .

  • A flexible "ligand capping loop" (residues 259–265) stabilizes P-HoPan within the enzyme’s active site .

Stability Under Thermal Stress

At temperatures exceeding 100°C, this compound decomposes into calcium oxide and volatile organic byproducts:

Ca(C₉H₁₆NO₅)₂\cdotpH₂OΔCaO+volatile organics+H₂O\text{Ca(C₉H₁₆NO₅)₂·H₂O} \xrightarrow{\Delta} \text{CaO} + \text{volatile organics} + \text{H₂O}

This degradation pathway is critical for pharmaceutical formulation and storage protocols .

Comparative Reactivity Table

Reaction Type Conditions Reactants Products
HydrolysisAqueous, 25–50°CThis compoundHopantenic acid, Ca(OH)₂
Acid-Base (HCl)Acidic pHHClHopantenic acid, CaCl₂
Thermal Decomposition>100°CHeatCaO, volatile organics

Scientific Research Applications

Calcium hopantenate hydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of calcium hopantenate hydrate involves several pathways:

    GABAergic Modulation: It interacts with gamma-aminobutyric acid (GABA) receptors, particularly GABA-B receptors, to stabilize neuronal activity and reduce excessive neuronal excitement.

    Enhancement of Cognitive Function: It influences neurotransmitter systems, enhances synaptic plasticity, and promotes the growth of new synaptic connections. It also increases the synthesis and release of acetylcholine, a neurotransmitter crucial for learning and memory processes.

    Neuroprotective Effects: It reduces oxidative stress and inflammation within the brain, protecting neurons from damage and supporting neuronal survival.

    Energy Metabolism: It facilitates the uptake and utilization of glucose by brain cells, providing a steady supply of energy necessary for optimal brain function.

    Regulation of Calcium Homeostasis: It aids in regulating intracellular calcium levels, ensuring efficient neuronal activities.

    Cholinergic System Interaction: It enhances the action of cholinergic neurons, maintaining cognitive functions and preventing cognitive decline

Comparison with Similar Compounds

Comparison with Similar Compounds

Calcium hopantenate hydrate shares structural and functional similarities with several compounds, including pantothenic acid derivatives, calcium-based nootropics, and anti-anoxic agents. Below is a detailed comparison:

Structural Analogs

Compound Chemical Structure Key Features Clinical Applications
This compound Ca²⁺ salt of hopantenic acid hemihydrate GABA modulation, acetylcholine synthesis, neuroprotection Cognitive disorders, epilepsy, stroke
Pantogam (Gopantenic Acid) D-form of hopantenic acid Similar nootropic effects, fewer metabolic risks ADHD, developmental delays in children
Pantothenic Acid (Vitamin B5) C₉H₁₇NO₅ Precursor for coenzyme A; no direct neuroactive effects Dietary supplementation, energy metabolism

Functional Analogs

Compound Mechanism of Action Key Differences from this compound Research Findings
Indeloxazine Hydrochloride Anti-anoxic, cerebral metabolic enhancement Acts via monoamine reuptake inhibition; no calcium modulation Prolongs survival in anoxia models
Calcium Gluconate Calcium supplementation Lacks neuroactive properties; used for hypocalcemia No cognitive benefits
Dihydroergotoxine Cerebral vasodilation Targets blood flow; ineffective against anoxia Limited efficacy in neurodegenerative models

Pharmacological Effects

A 1987 study compared the anti-anoxic efficacy of this compound with other agents:

Compound Survival Time in Anoxia (Mice) Cognitive Recovery (Rats) Mechanism Linked to Neuroprotection
This compound Significant increase Improved avoidance learning Cerebral metabolic enhancement
Indeloxazine Hydrochloride Comparable increase Similar improvement Monoamine modulation
Viloxazine No effect No effect N/A

Q & A

Q. What is the molecular mechanism of Calcium Hopantenate Hydrate in modulating neuronal activity?

this compound (CHH) functions as a pantothenic acid homologue, integrating into coenzyme A (CoA) biosynthesis pathways. It interacts with enzymes like pantothenate kinase and phosphopantothenoylcysteine synthetase, facilitating CoA-dependent metabolic processes critical for neurotransmitter synthesis (e.g., acetylcholine) and energy metabolism in neurons . Experimental validation often involves in vitro enzyme activity assays and neuronal cell cultures to quantify CoA levels via HPLC or mass spectrometry.

Q. How should preclinical studies be designed to evaluate CHH's efficacy in neurobehavioral disorders?

Preclinical models should include rodent behavioral assays (e.g., Morris water maze for cognitive function, open-field tests for anxiety) combined with histopathological analysis of brain regions like the hippocampus. Dose-response studies (e.g., 50–500 mg/kg in rodents) are critical due to reported metabolic toxicity at higher doses . Pairing behavioral outcomes with biomarkers (e.g., acetyl-CoA levels) ensures mechanistic clarity .

Q. What analytical methods are recommended for quantifying CHH in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting CHH and metabolites in plasma or cerebrospinal fluid. Sample preparation should account for CHH’s hydrophilic nature, using protein precipitation with acetonitrile and hydrophilic interaction liquid chromatography (HILIC) columns .

Advanced Research Questions

Q. How can researchers resolve contradictions between CHH’s neuroprotective effects and its metabolic toxicity?

Contradictions arise from dose-dependent effects and interspecies variability. Strategies include:

  • Comparative pharmacokinetic studies : Assess bioavailability and tissue distribution in animal models vs. human-derived cell lines.
  • Mitochondrial toxicity assays : Measure ATP production and reactive oxygen species (ROS) in neuronal cells exposed to CHH .
  • Clinical meta-analysis : Re-evaluate historical trial data (e.g., Russian studies on Pantogam®) to identify risk factors for adverse events .

Q. What experimental approaches are suitable for studying CHH’s impact on synaptic plasticity?

Advanced methodologies include:

  • Electrophysiology : Patch-clamp recordings in hippocampal slices to measure long-term potentiation (LTP) after CHH exposure.
  • Proteomic profiling : Identify CHH-induced changes in synaptic proteins (e.g., synaptophysin, PSD-95) using quantitative mass spectrometry .
  • Gene knockout models : Utilize pantothenate kinase (PANK) knockout cells to isolate CHH’s CoA-dependent vs. independent effects .

Q. How can CHH’s formulation differences (tablet vs. syrup) influence research outcomes?

Syrups contain excipients like sorbitol and aspartame, which may alter gut absorption and blood-brain barrier permeability. Comparative studies should:

  • Use crossover designs in animal models to compare bioavailability.
  • Monitor excipient interactions via in vitro Caco-2 cell permeability assays .

Q. What biomarkers are validated for monitoring CHH’s therapeutic efficacy in clinical trials?

Candidate biomarkers include:

  • Plasma pantothenic acid levels : Correlate with CHH’s competitive inhibition of pantothenate kinases.
  • Cerebrospinal fluid (CSF) acetyl-CoA : Reflects neuronal CoA activity.
  • Functional MRI (fMRI) : Detect changes in default mode network connectivity in patients with cognitive disorders .

Q. How can researchers address CHH’s limited solubility in in vitro neuroprotection assays?

Solubility challenges are mitigated by:

  • Using hydrated forms (hemihydrate) in buffer solutions at physiological pH (7.4).
  • Nanoformulation with liposomes or cyclodextrins to enhance cellular uptake .

Methodological Standards

  • Data Reporting : Follow CONSORT guidelines for clinical trials and ARRIVE 2.0 for preclinical studies. Include raw data for CoA levels and behavioral metrics in supplementary materials .
  • Ethical Compliance : For pediatric studies, adhere to Declaration of Helsinki protocols and obtain dual consent from guardians and ethics committees .

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